molecular formula C5H7ClO4 B8676955 Methyl (2-chloro-2-oxoethoxy)acetate CAS No. 61363-70-0

Methyl (2-chloro-2-oxoethoxy)acetate

Cat. No. B8676955
CAS RN: 61363-70-0
M. Wt: 166.56 g/mol
InChI Key: NQVXBAJFUZHCSB-UHFFFAOYSA-N
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Patent
US06642222B2

Procedure details

A solution of 2M dimethyl zinc in toluene (21 mL, 42 mmol) was cooled to 0° C. under nitrogen, treated with trans-benzyl(chloro)bis(triphenylphosphine)palladium(II) (0.57 g, 76 mmol), treated with methyl 2-(chloroformylmethoxy)acetate (12.6 g, 76 mmol) dropwise over 0.5 hours, stirred for 0.5 hours at 0° C., stirred for 16 hours at ambient temperature, treated with 1M HCl (40 mL) and then brine (20 mL). The organic layer was dried (MgSO4), filtered and concentrated. The residue was purified by flash chromatography over silica gel (1:2 ethyl acetate/hexanes) to provide the title compound (5.2 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
trans-benzyl(chloro)bis(triphenylphosphine)palladium(II)
Quantity
0.57 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Zn]C.[C:4]1(C)C=CC=CC=1.Cl[C:12]([CH2:14][O:15][CH2:16][C:17]([O:19][CH3:20])=[O:18])=[O:13].Cl>[Cl-].[Na+].O.[CH2-]C1C=CC=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd+]>[O:13]=[C:12]([CH3:4])[CH2:14][O:15][CH2:16][C:17]([O:19][CH3:20])=[O:18] |f:4.5.6,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Zn]C
Name
Quantity
21 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
ClC(=O)COCC(=O)OC
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
Cl
Step Four
Name
brine
Quantity
20 mL
Type
solvent
Smiles
[Cl-].[Na+].O
Step Five
Name
trans-benzyl(chloro)bis(triphenylphosphine)palladium(II)
Quantity
0.57 g
Type
catalyst
Smiles
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 0.5 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 16 hours at ambient temperature
Duration
16 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography over silica gel (1:2 ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
O=C(COCC(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.